molecular formula C8H8N2O2 B124366 3-Methyl-5-(2-methyloxazol-5-yl)isoxazole CAS No. 157555-79-8

3-Methyl-5-(2-methyloxazol-5-yl)isoxazole

Cat. No.: B124366
CAS No.: 157555-79-8
M. Wt: 164.16 g/mol
InChI Key: VWBIQQORAMBACL-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methyloxazol-5-yl)isoxazole is a heterocyclic compound that contains both oxazole and oxazoline rings. These structures are known for their biological activity and are often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methyloxazol-5-yl)isoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1,2-oxazole with 2-methyl-1,3-oxazole in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and ultrasound-mediated synthesis are used to enhance reaction rates and yields while reducing the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methyloxazol-5-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .

Scientific Research Applications

3-Methyl-5-(2-methyloxazol-5-yl)isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methyloxazol-5-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(2-methyloxazol-5-yl)isoxazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its dual oxazole and oxazoline rings make it a versatile compound in various applications .

Properties

CAS No.

157555-79-8

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole

InChI

InChI=1S/C8H8N2O2/c1-5-3-7(12-10-5)8-4-9-6(2)11-8/h3-4H,1-2H3

InChI Key

VWBIQQORAMBACL-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C2=CN=C(O2)C

Canonical SMILES

CC1=NOC(=C1)C2=CN=C(O2)C

Synonyms

Isoxazole, 3-methyl-5-(2-methyl-5-oxazolyl)- (9CI)

Origin of Product

United States

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